4-Fluoro-N-pentylaniline

Catalog No.
S15874786
CAS No.
M.F
C11H16FN
M. Wt
181.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-pentylaniline

Product Name

4-Fluoro-N-pentylaniline

IUPAC Name

4-fluoro-N-pentylaniline

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

InChI

InChI=1S/C11H16FN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3

InChI Key

VPCAMTOWUSKGMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=C(C=C1)F

4-Fluoro-N-pentylaniline is an organofluorine compound characterized by the presence of a fluorine atom at the para position of the aniline ring, combined with a pentyl substituent on the nitrogen atom. The chemical formula for this compound is C11H14FNC_{11}H_{14}FN. It appears as a colorless to pale yellow liquid and is notable for its applications in medicinal chemistry and material science. The compound is structurally similar to other fluoroaniline derivatives, which are often used as precursors in the synthesis of pharmaceuticals and agrochemicals.

Typical for amines and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
  • N-Alkylation: The amine group can undergo alkylation reactions with alkyl halides, leading to the formation of more complex amine derivatives.
  • Reduction Reactions: The compound can be reduced to yield amines or other functional groups depending on the reducing agent used.

4-Fluoro-N-pentylaniline can be synthesized through several methods:

  • Direct Amination: Reacting pentylamine with 4-fluoronitrobenzene under suitable conditions can yield 4-fluoro-N-pentylaniline.
  • Reduction of Nitro Compounds: Starting from 4-fluoronitrobenzene, reduction using catalytic hydrogenation or other reducing agents can convert the nitro group to an amine.
  • N-Alkylation of 4-Fluoroaniline: 4-Fluoroaniline can be reacted with pentyl bromide or iodide in the presence of a base to form 4-fluoro-N-pentylaniline.

The applications of 4-Fluoro-N-pentylaniline are diverse:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents, particularly in pain management drugs.
  • Material Science: The compound may be utilized in developing polymers or materials with specific properties due to its fluorinated structure.
  • Research Tool: It is used in chemical research for studying reaction mechanisms involving amines and fluorinated compounds.

Interaction studies involving 4-Fluoro-N-pentylaniline focus on its behavior in biological systems and its reactivity with other chemical species. Investigations may include:

  • Binding Affinity Studies: Assessing how well it binds to biological targets, such as enzymes or receptors.
  • Metabolic Stability: Evaluating how quickly it is metabolized in biological systems, which is crucial for drug development.

Several compounds share structural similarities with 4-Fluoro-N-pentylaniline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-FluoroanilineAniline with fluorine at para positionCommon precursor for various derivatives
N-Ethyl-4-fluoroanilineEthyl group attached to nitrogenUsed in similar applications
4-Methoxy-N-pentylanilineMethoxy group instead of fluorineExhibits different biological activities
4-BromoanilineBromine substitution instead of fluorineDifferent reactivity profile

Each of these compounds exhibits unique properties based on their substituent groups, influencing their reactivity and potential applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.126677677 g/mol

Monoisotopic Mass

181.126677677 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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